N-Cilexetil Candesartan Ethyl Ester

描述

N-Cilexetil Candesartan Ethyl Ester is a pharmacological compound belonging to the class of angiotensin II receptor blockers. It is primarily used in the management of hypertension and related cardiovascular disorders. This compound is a prodrug, which means it is converted into its active form, candesartan, in the body. Candesartan works by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cilexetil Candesartan Ethyl Ester involves several steps. One common method includes the following steps:

Formation of the biphenyl intermediate: This involves the reaction of 4-chlorobenzyl cyanide with 2-nitrobenzyl bromide in the presence of a base to form the biphenyl intermediate.

Reduction of the nitro group: The nitro group in the biphenyl intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Formation of the tetrazole ring: The amine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

Esterification: The resulting compound is esterified with ethyl chloroformate to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is purified using techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

N-Cilexetil Candesartan Ethyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group is hydrolyzed in the body to form the active metabolite, candesartan.

Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and tetrazole rings.

Common Reagents and Conditions

Hydrolysis: This reaction typically occurs under physiological conditions in the body, catalyzed by esterases.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

Candesartan: The major product formed from the hydrolysis of this compound.

Oxidized derivatives: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.

科学研究应用

Pharmacological Applications

Hypertension Management

N-Cilexetil Candesartan Ethyl Ester is primarily utilized for managing hypertension. Clinical studies have demonstrated that Candesartan cilexetil effectively lowers both systolic and diastolic blood pressure in hypertensive patients without significant metabolic side effects, such as alterations in serum cholesterol or glucose levels . The compound's mechanism involves selective antagonism of the angiotensin II receptor, leading to vasodilation and reduced blood pressure.

Heart Failure Treatment

In patients with heart failure, particularly those classified under NYHA Class II and III, this compound has shown efficacy in improving cardiac function and reducing systemic vascular resistance. Studies indicate that doses of 8 mg or more can lead to significant improvements in hemodynamic parameters such as pulmonary capillary wedge pressure .

Pharmacokinetics and Bioavailability

This compound is a prodrug that is rapidly converted to its active form, Candesartan, during gastrointestinal absorption. This conversion is critical for its therapeutic effects. Research indicates that the bioavailability of Candesartan is influenced by various factors, including formulation type and patient characteristics . A study assessing the pharmacokinetics of different formulations of candesartan cilexetil found that both test and reference formulations exhibited similar absorption rates, confirming their bioequivalence .

Safety Profile and Side Effects

Clinical trials have established that this compound has a favorable safety profile. The incidence of adverse effects is comparable to placebo, with common side effects including mild dizziness or fatigue . Importantly, the compound does not significantly affect renal function or electrolyte balance in most patients .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in diverse patient populations:

- Diabetic Patients : In a cohort of hypertensive patients with type 2 diabetes, treatment with candesartan resulted in improved blood pressure control without negatively impacting glycemic control or lipid profiles .

- Elderly Patients : Studies involving elderly populations showed that this compound could be administered safely without requiring dosage adjustments, making it suitable for this demographic .

Comparative Efficacy with Other Antihypertensives

When compared to other antihypertensive agents, such as ACE inhibitors, this compound exhibits a lower incidence of cough as a side effect and provides extended antihypertensive effects due to its higher binding affinity to angiotensin II receptors . This characteristic may contribute to better adherence among patients who experience adverse effects from alternative therapies.

作用机制

N-Cilexetil Candesartan Ethyl Ester exerts its effects by blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in a decrease in blood pressure . The compound is converted to its active form, candesartan, in the gastrointestinal tract through hydrolysis .

相似化合物的比较

N-Cilexetil Candesartan Ethyl Ester is similar to other angiotensin II receptor blockers such as losartan, valsartan, and irbesartan. it has several unique features:

Higher potency: Candesartan has been shown to have higher potency compared to losartan and valsartan.

Longer duration of action: Candesartan has a longer duration of action, allowing for once-daily dosing.

Better tolerability: Candesartan is associated with fewer side effects, particularly a lower incidence of cough compared to ACE inhibitors.

List of Similar Compounds

- Losartan

- Valsartan

- Irbesartan

- Telmisartan

- Olmesartan

生物活性

N-Cilexetil Candesartan Ethyl Ester, commonly referred to as Candesartan Cilexetil, is a prodrug that is converted into its active form, candesartan, in the gastrointestinal tract. This compound is primarily utilized for its antihypertensive properties and functions as an angiotensin II receptor blocker (ARB). This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Candesartan Cilexetil operates by antagonizing the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure. By blocking this receptor, candesartan mitigates the vasoconstrictive effects of angiotensin II, leading to decreased peripheral resistance and lower blood pressure. The compound exhibits over 10,000 times greater selectivity for the AT1 receptor compared to the AT2 receptor, enhancing its efficacy in managing hypertension .

Pharmacokinetics

The pharmacokinetic profile of Candesartan Cilexetil reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : The absolute bioavailability of candesartan is approximately 15% following oral administration of the prodrug. Food does not significantly affect its bioavailability .

- Volume of Distribution : The volume of distribution is about 0.13 L/kg, indicating extensive distribution in body tissues .

- Protein Binding : Candesartan is highly protein-bound (>99%), which influences its pharmacological effects and potential interactions .

- Metabolism : The prodrug undergoes rapid hydrolysis to form candesartan. Minor hepatic metabolism occurs via cytochrome P450 enzymes, but most of the drug is excreted unchanged in urine and feces .

- Elimination Half-Life : The half-life of candesartan is approximately 9 hours, allowing for once-daily dosing in clinical settings .

Clinical Studies and Findings

Numerous clinical studies have evaluated the efficacy and safety of Candesartan Cilexetil:

- Hypertension Management : A study demonstrated that doses ranging from 4 mg to 16 mg effectively reduced sitting diastolic blood pressure compared to placebo and other ARBs like losartan .

- Diabetic Patients : Research indicates that candesartan does not adversely affect blood glucose levels or lipid profiles in diabetic patients, making it a suitable option for hypertensive patients with diabetes .

Table 1: Summary of Clinical Study Findings

Case Studies

Several case studies have highlighted the therapeutic benefits of Candesartan Cilexetil:

- Case Study on Heart Failure : A patient with chronic heart failure showed improved left ventricular function after initiating treatment with candesartan. The patient experienced a reduction in hospital admissions due to heart failure exacerbations.

- Study on Diabetic Retinopathy : In a controlled trial involving patients with type 1 diabetes, the use of candesartan was associated with a reduced risk of developing diabetic retinopathy compared to standard care .

属性

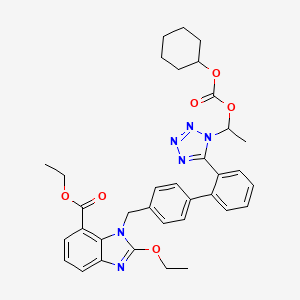

IUPAC Name |

ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAVCSABPBKRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。